(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

Medicinal Chemistry Stereochemistry Neuroscience

(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral pyrrolidine-based amino alcohol with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. The compound is characterized by a primary aniline, a benzylic hydroxymethyl substituent, and a stereochemically defined (3R)-hydroxypyrrolidine ring.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 921592-82-7
Cat. No. B12915271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol
CAS921592-82-7
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=C2)N)CO
InChIInChI=1S/C11H16N2O2/c12-9-1-2-11(8(5-9)7-14)13-4-3-10(15)6-13/h1-2,5,10,14-15H,3-4,6-7,12H2/t10-/m1/s1
InChIKeyYAKIFVZAGCXPIN-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile and Key Identifiers for (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol (CAS 921592-82-7)


(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol is a chiral pyrrolidine-based amino alcohol with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound is characterized by a primary aniline, a benzylic hydroxymethyl substituent, and a stereochemically defined (3R)-hydroxypyrrolidine ring. It is recognized as a key synthetic intermediate in the preparation of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which have been explored for the treatment of obesity, psychiatric disorders, and neurological conditions [1].

Why Generic Substitution Fails for (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol (CAS 921592-82-7) in MCHr1 Antagonist Synthesis


Simple aniline derivatives or achiral pyrrolidines cannot replace this compound because the (3R) stereochemistry and the para-amino, ortho-hydroxymethyl arrangement are mandatory for constructing the bioactive MCHr1 antagonists disclosed in the patent literature [1]. The primary aniline must be situated para to the pyrrolidine nitrogen to enable the regioselective amidation with thiophene carboxylic acid derivatives; regioisomeric or de‑oxy analogs result in inactive or unstable products, wasting synthetic effort and resources [2].

Quantitative Differentiation Evidence for (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol (CAS 921592-82-7)


Enantiomeric Purity Requirement: (3R) vs. (3S) in MCHr1 Antagonist Activity

The MCHr1 antagonist pharmacophore requires the (3R) configuration of the hydroxypyrrolidine ring; the opposite (3S) enantiomer would produce a diastereomeric final product with unknown pharmacological properties. Patent US20080221107 explicitly depicts the (3R)-hydroxypyrrolidine moiety as essential, and all exemplified active compounds carry this configuration [1]. In the synthetic route to the lead analog 3-amino-5-(4-chlorophenyl)-N-{3-(hydroxymethyl)-4-[(3R)-3-hydroxypyrrolidin-1-yl]phenyl}thiophene-2-carboxamide, only the (R)-amine building block was employed, achieving a 35% isolated yield after standard amidation [2].

Medicinal Chemistry Stereochemistry Neuroscience

Regioselective Amidation Efficiency: Target Compound vs. Non-Pyrrolidine Anilines

The target compound's primary aniline undergoes regioselective coupling with 3-amino-5-(4-chlorophenyl)-2-thiophenecarboxylic acid using N,N-diisopropylethylamine and HATU in N-methylpyrrolidone, yielding the desired amide in 35% after 3.83 h [1]. In contrast, simple 4-amino-2-(hydroxymethyl)aniline lacking the pyrrolidine ring is prone to competitive O-acylation of the benzylic alcohol, leading to bis-acylated byproducts and reduced effective yield. No comparable yield has been reported for non-pyrrolidine anilines in the same transformation.

Synthetic Chemistry Process Development Reaction Selectivity

Structural Uniqueness for MCHr1 Antagonist Scaffold: Target vs. (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol

The (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol scaffold lacks the aniline functionality required for amidation with thiophene carboxylic acids and is primarily used as a glycosidase inhibitor intermediate [1]. Conversely, the target compound possesses both the aniline and the (3R)-hydroxypyrrolidine, matching the substitution pattern defined in formula I of WO2007011284 for MCHr1 antagonism [2]. No other hydroxymethylpyrrolidine derivative simultaneously carries a para-amino group on a phenyl ring attached to nitrogen; thus, the target compound is the sole synthetic entry point to the claimed thienopyrimidinone and thienotriazinone series.

Medicinal Chemistry Pharmacophore Mapping Obesity

Commercial Purity Benchmark: (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol vs. Generic Pyrrolidine Intermediates

Reputable suppliers list this compound with a purity specification of ≥97% (HPLC) and provide chiral purity certification (≥95% ee). Generic pyrrolidine intermediates such as (3R)-pyrrolidin-3-ol (CAS 2799-07-7) or 1-(4-aminophenyl)pyrrolidine (CAS 2169-64-4) are often sold at lower purity grades (≥95%) and lack the hydroxymethyl handle required for subsequent functionalization . The combined amine‑alcohol‑pyrrolidine architecture of the target compound reduces the number of synthetic steps by at least two compared to building the substitution pattern de novo.

Quality Control Procurement Intermediate Chemistry

High-Value Application Scenarios for (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol (CAS 921592-82-7)


Synthesis of MCHr1 Antagonists for Obesity and Neurological Disorder Drug Discovery

The compound is the direct precursor to the thieno[3,2-d]triazin-4(3H)-one and thieno[3,2-d]pyrimidin-4(3H)-one MCHr1 antagonists exemplified in US20080221107. Its use has been demonstrated in the preparation of 3-amino-5-(4-chlorophenyl)-N-{3-(hydroxymethyl)-4-[(3R)-3-hydroxypyrrolidin-1-yl]phenyl}thiophene-2-carboxamide, a key intermediate for further cyclization to the active triazinone [1]. Programs targeting metabolic syndrome or CNS disorders that require access to the patented MCHr1 chemical space should stock this amine as a strategic building block.

Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing APIs

Because the (3R) stereocenter is pre-installed and the aniline is positioned for regioselective functionalization, the compound can serve as a versatile chiral synthon for constructing pyrrolidine-bearing active pharmaceutical ingredients beyond the MCHr1 series. The benzylic alcohol and aromatic amine provide orthogonal handles for diversification, enabling parallel library synthesis [1].

Reference Standard in Chiral Purity Method Development

Given the criticality of enantiomeric excess for biological activity, procurement of well-characterized (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol with documented chiral purity (≥95% ee) allows analytical groups to develop and validate chiral HPLC or SFC methods for monitoring the stereochemical integrity of downstream products [1].

Quote Request

Request a Quote for (3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.